molecular formula C12H24O2 B13670454 2-Hexyl-2-methyltetrahydro-2H-pyran-4-ol

2-Hexyl-2-methyltetrahydro-2H-pyran-4-ol

Cat. No.: B13670454
M. Wt: 200.32 g/mol
InChI Key: CQOLZIFQLMFPHN-UHFFFAOYSA-N
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Description

2-Hexyl-2-methyltetrahydro-2H-pyran-4-ol (CAS# 1342550-18-8) is an organic compound with the molecular formula C12H24O2 and a molecular weight of 200.32 g/mol . It belongs to the tetrahydropyranol chemical class, a group of saturated oxygen-containing heterocycles that serve as key structural motifs in organic chemistry and natural product synthesis . The tetrahydropyran ring is a common scaffold in fragrance ingredients and complex natural products, where its stability makes it a valuable subject for methodological studies in synthesis and structural analysis . Researchers value this structural family for its presence in bioactive molecules and its utility in probing stereochemical and conformational properties, as the substituents at the 2- and 4-positions can significantly influence the molecule's three-dimensional structure . As with all chemicals, safe handling procedures are paramount. This product is intended For Research Use Only and is not classified or sold for personal, medicinal, or veterinary applications.

Properties

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

2-hexyl-2-methyloxan-4-ol

InChI

InChI=1S/C12H24O2/c1-3-4-5-6-8-12(2)10-11(13)7-9-14-12/h11,13H,3-10H2,1-2H3

InChI Key

CQOLZIFQLMFPHN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1(CC(CCO1)O)C

Origin of Product

United States

Preparation Methods

Prins Reaction

The Prins reaction is a versatile method for synthesizing tetrahydropyran derivatives. It involves the reaction of an aldehyde with an alkene in the presence of an acid catalyst, leading to the formation of a tetrahydropyran ring.

Acid-Catalyzed Cyclization

This method involves the cyclization of a precursor molecule in the presence of an acid catalyst. For example, the reaction of an aldehyde with a diol or an alkene can lead to tetrahydropyran formation.

Specific Synthesis Approaches for Similar Compounds

Florol Synthesis

Florol, a related compound (4-methyl-2-(2-methylpropyl)tetrahydro-2H-pyran-4-ol), is synthesized using the Prins reaction. This involves reacting isovaleraldehyde with a suitable alkene in the presence of a catalyst like p-toluenesulfonic acid.

2-Methyltetrahydro-pyran-4-ol Synthesis

This compound is synthesized by heating a mixture of but-3-en-1-ol and 2,4,6-trimethyl-1,3,5-trioxane with sulfuric acid at 85°C for 48 hours.

Adaptation for 2-Hexyl-2-methyltetrahydro-2H-pyran-4-ol

To synthesize This compound , one could adapt the Prins reaction by using hexanal (or a suitable hexyl-containing aldehyde) and a methyl-substituted alkene. The reaction conditions would involve an acid catalyst and appropriate solvents.

Research Results and Challenges

The synthesis of tetrahydropyran derivatives often requires careful control of reaction conditions to achieve high yields and purity. Challenges include the selection of appropriate catalysts and solvents, as well as optimizing reaction temperatures and times.

Chemical Reactions Analysis

Types of Reactions

2-Hexyl-2-methyltetrahydro-2H-pyran-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reaction conditions employed.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into alcohols or alkanes.

    Substitution: Substitution reactions can occur at the hexyl or methyl groups, where halogenation or alkylation agents can introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield hexyl-substituted ketones or carboxylic acids, while reduction can produce hexyl-substituted alcohols .

Scientific Research Applications

2-Hexyl-2-methyltetrahydro-2H-pyran-4-ol has several scientific research applications across different fields:

Mechanism of Action

The mechanism of action of 2-Hexyl-2-methyltetrahydro-2H-pyran-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, physicochemical properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight Boiling Point Density Applications Safety Information
Tetrahydro-2H-pyran-4-ol None C₅H₁₀O₂ 102.13 183°C 1.0776 g/cm³ Pharmaceutical intermediate, organic synthesis Irritant (R41, R36/37/38); eye and skin protection required
Tetrahydro-2H-thiopyran-4-ol Sulfur replaces oxygen in the ring C₅H₁₀OS 118.19 (calc.) N/A N/A Laboratory chemical, synthesis of sulfur-containing analogs Limited data; likely requires similar precautions as oxygen analogs
4-Methyltetrahydro-2H-pyran-4-ol Methyl at position 4 C₆H₁₂O₂ 116.16 N/A N/A Research applications, synthetic precursor Not classified; standard lab safety protocols apply
2-Methyl-tetrahydro-pyran-4-ol Methyl at position 2 C₆H₁₂O₂ 116.16 N/A N/A Organic synthesis (e.g., via acid-catalyzed reactions) Synthesized under controlled conditions; no specific hazards reported
2-Cyclohexyl-4-methyltetrahydropyran-4-ol Cyclohexyl (C₆H₁₁) at position 2, methyl at position 4 C₁₂H₂₂O₂ 198.30 (calc.) N/A N/A Odorant studies, supramolecular chemistry (hydrogen-bonded crystal structures) Crystallization studies note O–H···O interactions; standard handling advised
Tetrahydro-2-isobutyl-4-methylpyran-4-ol Isobutyl (C₄H₉) at position 2, methyl at position 4 C₁₀H₂₀O₂ 172.27 (calc.) N/A N/A Industrial applications (unspecified) Classified under UN GHS; specific hazards not detailed

Key Observations:

For instance, 2-cyclohexyl-4-methyltetrahydropyran-4-ol forms supramolecular chains via O–H···O hydrogen bonds . Sulfur vs. Oxygen: Replacing oxygen with sulfur (as in thiopyran analogs) reduces ring polarity, affecting boiling points and stability. Thiopyran derivatives may exhibit distinct reactivity in nucleophilic substitutions .

Synthetic Routes: Tetrahydro-2H-pyran-4-ol is synthesized via LiAlH₄ reduction of tetrahydro-4-pyranone . 2-Methyl derivatives are prepared using acid-catalyzed reactions, such as sulfuric acid-mediated condensation of formaldehyde derivatives .

Applications :

  • Unsubstituted tetrahydro-2H-pyran-4-ol is widely used as a pharmaceutical intermediate .
  • Bulky substituents (e.g., cyclohexyl) are explored in odorant design due to their conformational rigidity and volatility .

Safety Profiles :

  • Most analogs are irritants (e.g., R41 for tetrahydro-2H-pyran-4-ol), necessitating protective equipment during handling . Thiopyran derivatives may require additional precautions due to sulfur’s reactivity .

Q & A

Q. What are the standard synthetic routes for 2-Hexyl-2-methyltetrahydro-2H-pyran-4-ol, and how are reaction conditions optimized?

Synthesis typically involves multi-step reactions starting from tetrahydropyran derivatives. Key steps include:

  • Cyclization : Using acid catalysts (e.g., H₂SO₄) to form the tetrahydropyran ring .
  • Substitution : Introducing hexyl and methyl groups via nucleophilic substitution or alkylation, requiring anhydrous conditions and catalysts like NaH .
  • Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane) and recrystallization to isolate the product .
    Optimization : Reaction temperature (e.g., −20°C to room temperature) and solvent polarity are critical for yield and stereochemical control . Analytical techniques like TLC and GC-MS monitor progress .

Q. How is the molecular structure of this compound characterized?

Structural confirmation employs:

  • NMR Spectroscopy : ¹H and ¹³C NMR to assign substituents (e.g., hexyl CH₂ groups at δ 1.2–1.4 ppm, pyran O-H at δ 2.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₂H₂₂O₂, [M+H]⁺ = 199.17) .
  • X-ray Crystallography : Resolves stereochemistry; chair conformation of the tetrahydropyran ring and equatorial substituents are typical .

Q. What are the key physical properties critical for handling this compound in research?

PropertyValue/DescriptionSource
Boiling Point~183°C (similar to Tetrahydro-4-pyranol)
SolubilityMiscible in polar solvents (e.g., ethanol, DMSO)
StabilitySensitive to oxidation; store under inert gas
Note : Hygroscopicity requires desiccated storage .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Docking Studies : Simulate interactions with targets (e.g., GPCRs) using software like AutoDock. Focus on hydrogen bonding with the hydroxyl group and hydrophobic interactions with hexyl chains .
  • QSAR Analysis : Correlate substituent length (hexyl vs. methyl) with activity trends observed in similar tetrahydropyran derivatives .
    Validation : Compare predictions with in vitro assays (e.g., IC₅₀ values from enzyme inhibition studies) .

Q. What strategies resolve contradictions in reported physicochemical properties?

Discrepancies (e.g., boiling points or NMR shifts) arise from:

  • Purity Issues : Recrystallization vs. chromatography alters melting/boiling ranges .
  • Stereochemical Variants : Enantiomers may exhibit distinct properties; chiral HPLC or optical rotation measurements clarify .
  • Analytical Calibration : Standardize NMR referencing (e.g., TMS) and MS ionization parameters .

Q. How to design experiments assessing metabolic stability in pharmacokinetic studies?

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS .
  • Metabolite Profiling : Identify oxidation products (e.g., ketone derivatives) using HRMS and compare to synthetic standards .
    Key Parameters : Monitor half-life (t₁/₂) and intrinsic clearance (CLint) .

Q. What experimental approaches study stereochemical effects on biological targets?

  • Enantioselective Synthesis : Use chiral catalysts (e.g., BINOL-derived) to isolate (R)- and (S)-isomers .
  • X-ray Co-crystallization : Resolve binding modes of enantiomers to receptors (e.g., crystallographic PDB entries) .
  • Functional Assays : Compare EC₅₀ values for enantiomers in cell-based models (e.g., cAMP assays for GPCR activation) .

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